molecular formula C21H21ClN4O B10979831 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide

Cat. No.: B10979831
M. Wt: 380.9 g/mol
InChI Key: NMQICOPVFYHZPT-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide is a complex organic compound that features both benzimidazole and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and indole intermediates, followed by their coupling through appropriate linkers.

    Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Indole Intermediate: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and indole intermediates through a propyl linker, which can be achieved using reagents like carbodiimides (e.g., EDCI) in the presence of catalysts like HOBt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro-substituted indole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzimidazole and indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide is likely related to its ability to interact with biological targets such as enzymes or receptors. The benzimidazole and indole moieties can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Clemizole, etonitazene, omeprazole

    Indole Derivatives: Indole-3-acetic acid, tryptophan, serotonin

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloro-1H-indol-1-yl)propanamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual functionality can provide a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C21H21ClN4O

Molecular Weight

380.9 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(6-chloroindol-1-yl)propanamide

InChI

InChI=1S/C21H21ClN4O/c22-16-8-7-15-9-12-26(19(15)14-16)13-10-21(27)23-11-3-6-20-24-17-4-1-2-5-18(17)25-20/h1-2,4-5,7-9,12,14H,3,6,10-11,13H2,(H,23,27)(H,24,25)

InChI Key

NMQICOPVFYHZPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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